(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol
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Overview
Description
(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol is an organic compound that features a hydrazone functional group attached to a phenol and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(5-(trifluoromethyl)pyridin-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2-(pyridin-2-yl)hydrazono)methyl)phenol: Lacks the trifluoromethyl group, which may result in different chemical properties and applications.
(E)-2-((2-(4-methylpyridin-2-yl)hydrazono)methyl)phenol:
Uniqueness
The presence of the trifluoromethyl group in (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol makes it unique compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-5-6-12(17-8-10)19-18-7-9-3-1-2-4-11(9)20/h1-8,20H,(H,17,19)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKPTUHPOLYREY-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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